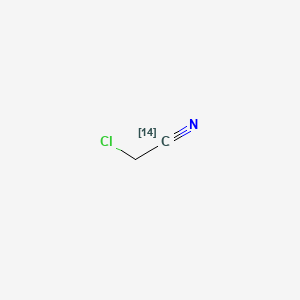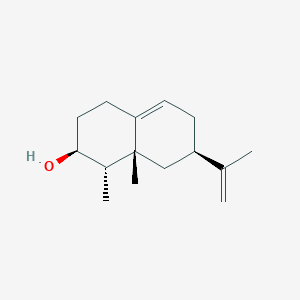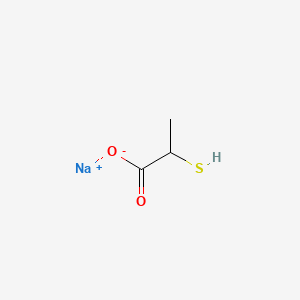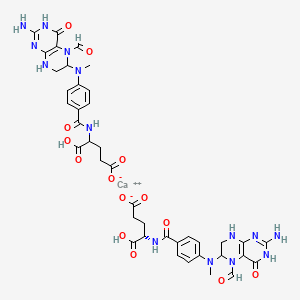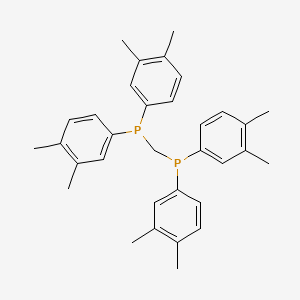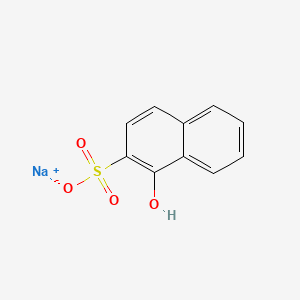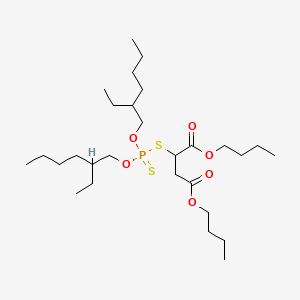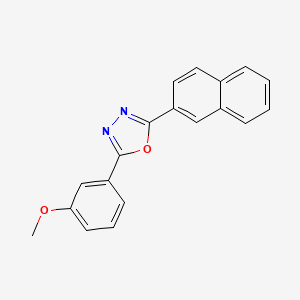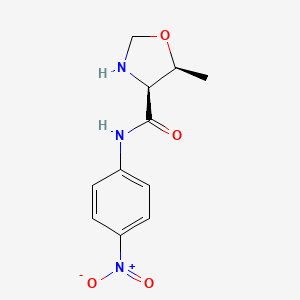
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide is a chemical compound with a complex structure that includes an oxazolidine ring, a nitrophenyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide typically involves the formation of the oxazolidine ring followed by the introduction of the nitrophenyl and carboxamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Oxazolidine Ring: This step often involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid or its derivatives (such as an acid chloride) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, among other transformations.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Applications De Recherche Scientifique
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide has a range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly in the context of its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide include other oxazolidine derivatives with different substituents on the ring or phenyl group. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
(4S,5S)-5-methyl-N-(4-nitrophenyl)-1,3-oxazolidine-4-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-7-10(12-6-18-7)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)/t7-,10-/m0/s1 |
Clé InChI |
MTCOEAKRYPFRCQ-XVKPBYJWSA-N |
SMILES isomérique |
C[C@H]1[C@H](NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1C(NCO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


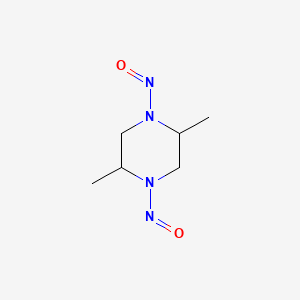

![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)

